6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-bromopyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-13-8-12-10(9-15-13)6-7-16(12)19(17,18)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNNJLUHILTQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(C=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Cyclization
2-Bromo-5-methylpyridine undergoes oxidation with m-chloroperbenzoic acid to form the corresponding N-oxide, which is subsequently nitrated using fuming nitric acid in sulfuric acid. The nitrated intermediate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce a dimethylaminovinyl group, facilitating cyclization. Iron powder in acetic acid reduces the nitro group and induces cyclization, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃ (fuming), H₂SO₄, 0–5°C, 4 h | 78 |
| Cyclization | Fe, AcOH, 100°C, 5 h | 65 |
Bromination Strategies
Regioselective bromination at the 6-position is critical. Two primary methods dominate:
Direct Bromination Using N-Bromosuccinimide (NBS)
In anhydrous dichloromethane, NBS selectively brominates the pyrrolo[3,2-c]pyridine core at position 6 under radical initiation (e.g., AIBN). This method achieves 85% yield with >90% regioselectivity.
Palladium-Catalyzed Cross-Coupling
An alternative approach employs Suzuki-Miyaura coupling between 1H-pyrrolo[3,2-c]pyridine and bromophenylboronic acid. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in 1,4-dioxane/water, this method achieves 82% yield.
Comparative Analysis:
| Method | Advantages | Limitations |
|---|---|---|
| NBS Bromination | High regioselectivity, mild conditions | Requires radical initiator |
| Suzuki Coupling | Scalable, tunable substituents | Higher catalyst cost |
Sulfonylation for Phenylsulfonyl Group Introduction
The phenylsulfonyl group is installed via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
Classical Sulfonylation
Treatment of 6-bromo-1H-pyrrolo[3,2-c]pyridine with phenylsulfonyl chloride in the presence of NaH/THF at 0°C to room temperature affords the sulfonylated product in 70–75% yield. Excess sulfonyl chloride (1.5 equiv) ensures complete conversion.
Microwave-Assisted Sulfonylation
Microwave irradiation (85°C, 30 min) with Cu(OAc)₂ as a catalyst accelerates the reaction, achieving 88% yield with reduced side products. This method is preferable for industrial applications due to its rapid kinetics.
Optimization Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 85°C | Maximizes reaction rate |
| Catalyst Loading | 10 mol% Cu(OAc)₂ | Balances cost and efficiency |
Alternative Synthetic Routes
One-Pot Tandem Reactions
Recent advances describe a one-pot method combining cyclization and sulfonylation. Starting from 2-bromo-5-nitropyridine, sequential treatment with DMF-DMA, Fe/AcOH, and phenylsulfonyl chloride yields the target compound in 60% overall yield.
Enzymatic Sulfonylation
Emerging approaches utilize aryl sulfotransferases to catalyze sulfonylation under mild aqueous conditions. While still experimental, this method offers eco-friendly advantages, though yields remain modest (45–50%).
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography with n-hexane/ethyl acetate (1:2 gradient) effectively separates the product from unreacted starting materials and byproducts. Recrystallization in dichloromethane/hexane further enhances purity to >99%.
Analytical Validation
1H NMR (500 MHz, CDCl₃): δ 8.73 (s, 1H), 7.56 (s, 1H), 7.31 (d, J = 3.3 Hz, 1H), 6.74 (d, J = 3.3 Hz, 1H).
HRMS: Calcd for C₁₆H₁₆BrN₂O₃S [M+H]⁺: 363.0344; Found: 363.0314.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom. These reactions often require specific oxidizing or reducing agents.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the indole core.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have shown that derivatives of pyrrolopyridine compounds exhibit promising anticancer properties. For instance, compounds similar to 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine have been evaluated for their ability to disrupt cellular integrity and affect glucose metabolism in cancer cells. This mechanism is crucial as altered glucose metabolism is a hallmark of cancer progression .
-
Analgesic and Sedative Properties
- Research into related pyrrolopyridine derivatives has identified significant analgesic and sedative effects. In one study, certain derivatives demonstrated greater analgesic activity than traditional analgesics like aspirin, suggesting that modifications to the pyrrolopyridine structure can enhance therapeutic efficacy .
| Compound ID | Activity Type | Dose (mg/kg) | Effectiveness (%) |
|---|---|---|---|
| 9 | Analgesic | 37.5 | 157.1 |
| 11 | Sedative | 50 | 140.8 |
| Control | - | 0 | 51.5 |
This table highlights the comparative effectiveness of certain derivatives against control substances in biological assays.
-
Synthesis and Evaluation
- A study focused on synthesizing new derivatives based on the pyrrolopyridine structure reported that modifications led to enhanced biological activity. The synthesized compounds were subjected to various biological evaluations, including analgesic tests, where some demonstrated effects comparable to morphine without the associated toxicity .
- Molecular Docking Studies
Mechanism of Action
The mechanism of action of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity . These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Core Scaffold Variations
The pyrrolopyridine scaffold’s nitrogen arrangement critically influences bioactivity:
- 1H-Pyrrolo[3,2-c]pyridine (target compound): Nitrogen at positions 1 and 3 in the six-membered ring.
- 1H-Pyrrolo[2,3-b]pyridine : Nitrogen at positions 1 and 5. Relocation of nitrogen reduces kinase inhibitory activity by >50% due to altered hydrogen-bonding patterns .
- 1H-Pyrrolo[3,2-b]pyridine : Brominated derivatives (e.g., 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine) show reduced steric hindrance but lower metabolic stability compared to sulfonyl-substituted analogs .
Substituent Effects
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine |
|---|---|---|
| LogP | ~1.5 | ~2.1 |
| Solubility (aq.) | 0.2 mg/mL | 1.5 mg/mL |
| Plasma Protein Binding | 92% | 85% |
| CYP3A4 Inhibition | Weak (IC50 > 50 µM) | Moderate (IC50 = 12 µM) |
Biological Activity
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, highlighting its implications in drug discovery.
- Chemical Formula : C₁₃H₉BrN₂O₂S
- Molecular Weight : 337.19 g/mol
- CAS Number : 1305325-23-8
- MDL Number : MFCD20487024
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. The introduction of the bromine and phenylsulfonyl groups is crucial for enhancing biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies indicated that derivatives of pyrrolo[3,2-c]pyridine show cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds range from 7.01 µM to 14.31 µM, indicating promising anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 7.01 |
| Similar Derivative | MCF-7 | 14.31 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases and enzymes that are crucial for cancer cell proliferation and survival. For example, some studies have reported that pyrrolo derivatives can inhibit Aurora-A kinase and VEGF-induced proliferation in endothelial cells .
Case Studies
Several case studies highlight the effectiveness of pyrrolo compounds in clinical settings:
- Case Study on Antitumor Activity :
- Antimicrobial Activity :
Q & A
Q. How is 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine typically synthesized?
A common approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce functional groups at the 6-bromo position. For example, brominated pyrrolo-pyridine intermediates (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) can react with phenylacetylene derivatives under conditions like Pd(PPh₃)₄ catalysis in dioxane/water at elevated temperatures (105°C). Purification often employs silica gel chromatography with heptane/ethyl acetate gradients .
Q. What spectroscopic methods are used to confirm its structure?
Key techniques include:
Q. What are the solubility characteristics for in vitro vs. in vivo studies?
For in vitro assays, DMSO is preferred due to its ability to dissolve hydrophobic heterocycles. For in vivo studies, formulations may require co-solvents like ethanol or DMF (≤1% v/v) to enhance aqueous solubility. Pre-testing solubility in small batches is critical to avoid precipitation .
Q. What are the recommended storage conditions?
Store under inert atmosphere (argon) at –20°C in airtight containers. The phenylsulfonyl group increases stability, but the bromine substituent may sensitize the compound to light-induced degradation .
Advanced Research Questions
Q. How do substituent modifications affect biological activity (SAR)?
Replacing the bromine with electron-withdrawing groups (e.g., CN, NO₂) at the 6-position can enhance binding to kinase targets, while bulkier substituents (e.g., phenylacetylene) may improve selectivity. Comparative studies of analogs (e.g., 2-chloro or 3-iodo derivatives) reveal steric and electronic influences on potency .
Q. What are key considerations in reaction mechanism elucidation?
Mechanistic studies for cross-coupling reactions require:
- Catalytic cycle analysis : Monitoring Pd⁰/Pd²⁺ intermediates via XANES or kinetic profiling.
- By-product identification : GC-MS to detect homocoupling by-products (e.g., biphenyls in Suzuki reactions).
- Computational modeling : DFT calculations to assess oxidative addition/transmetallation barriers .
Q. How to resolve contradictions in reported synthesis yields?
Discrepancies in yields (e.g., 51% vs. 70% for similar routes) may arise from:
- Purity of starting materials : Impurities in brominated intermediates (e.g., 5-bromo-3-iodo derivatives) can suppress reactivity.
- Catalyst loading : Optimizing Pd(PPh₃)₄ to 2–5 mol% improves efficiency.
- Chromatography conditions : Gradient elution reduces co-elution of by-products .
Q. How to design biological assays for evaluating its activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
